molecular formula C12H18O2S B8630301 2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one CAS No. 61295-47-4

2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one

Cat. No.: B8630301
CAS No.: 61295-47-4
M. Wt: 226.34 g/mol
InChI Key: YDFLJVYHYMMTNM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2-[(2-methylfuran-3-yl)sulfanyl]pentan-3-one is a useful research compound. Its molecular formula is C12H18O2S and its molecular weight is 226.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

61295-47-4

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,4-dimethyl-2-(2-methylfuran-3-yl)sulfanylpentan-3-one

InChI

InChI=1S/C12H18O2S/c1-8(2)11(13)12(4,5)15-10-6-7-14-9(10)3/h6-8H,1-5H3

InChI Key

YDFLJVYHYMMTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC(C)(C)C(=O)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, reflux condenser, thermometer and heating mantle, is added 0.57 g (0.005 moles) 2-methyl-3-furan thiol in 3 ml absolute methanol and a solution of 0.27 g (0.005 moles) sodium methoxide in 3 ml of absolute methanol. After 10 minutes stirring, 0.74 g (0.005 moles) 2-chloro-2,4-dimethyl-3-pentanone in 1 ml absolute methanol is added slowly. The reaction mass is then warmed to 35° C using a hot water bath and while maintaining the temperature of the reaction mass at 35° C it is placed under a nitrogen blanket. The reaction mass is then heated to reflux (65°-66° C) and refluxed for a period of 1 hour. At the end of the 1 hour reflux period, the reaction mass is allowed to cool and is worked up by adding thereto 10 ml of water. The reaction mass, being at a basic pH (9-10), is acidified with dilute HCl bringing the pH down to 6. N-Hexane is added to the reaction mass giving rise to two phases; an aqueous phase and an organic phase. The aqueous phase is extracted with 2 × 10 ml of hexane. The hexane extracts are separated, combined, washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. The resulting solution is then concentrated to a weight of 1.02 g and the desired compound is isolated using GLC apparatus (conditions: SE-30 Column, 8 foot × 1/4 inch). NMR, IR and Mass Spectral analyses confirm that the structure of the resulting material is: ##SPC20##
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
( 9-10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight

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